BenchChemオンラインストアへようこそ!

3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate

Palladium catalysis Oxidative addition kinetics Suzuki-Miyaura coupling

This para-iodobenzyl azetidine TFA salt is a uniquely enabling building block. The C–I bond confers orthogonal reactivity for Suzuki-Miyaura, Sonogashira, and Heck cross-couplings to elaborate focused azetidine libraries. The iodine atom also permits direct ¹²³I/¹²⁵I radioiodination for SPECT tracer development and provides strong anomalous scattering for experimental SAD/SIRAS phasing in protein crystallography. The trifluoroacetate counterion enhances solubility in DMSO and acetonitrile, streamlining high-concentration stock preparation for automated screening and parallel synthesis workflows.

Molecular Formula C12H13F3INO3
Molecular Weight 403.14 g/mol
CAS No. 1221715-84-9
Cat. No. B1416067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate
CAS1221715-84-9
Molecular FormulaC12H13F3INO3
Molecular Weight403.14 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=CC=C(C=C2)I.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H12INO.C2HF3O2/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7)
InChIKeyZWXKHBCRTOLIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Iodobenzyl)oxy]azetidine Trifluoroacetate (CAS 1221715-84-9): Core Structure and Physicochemical Profile


3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate (CAS 1221715-84-9) is a para-iodobenzyl-substituted azetidine ether supplied as its trifluoroacetate (TFA) salt . The molecule integrates a strained four-membered azetidine heterocycle with a 4-iodobenzyloxy side chain, yielding a monoisotopic mass of 402.99 Da under the C12H13F3INO3 formula [1]. The TFA counterion is commonly used to improve handling and solubility in polar aprotic solvents such as DMSO and acetonitrile . The para-iodo substituent distinguishes this compound from its bromo, chloro, fluoro, and methyl analogs, each of which presents distinct reactivity, spectroscopic, and pharmacological profiles.

Why 3-[(4-Iodobenzyl)oxy]azetidine Trifluoroacetate Cannot Be Replaced by Close Analogs


The 4‑iodobenzyloxy substituent is not a passive structural element but a reactive handle that governs the compound's utility in cross‑coupling, radiolabeling, and structural biology. Substituting the iodine for bromine (CAS 1425040‑12‑5), chlorine (CAS 897019‑60‑2), fluorine (CAS 1121620‑48‑1), or methyl (CAS 1121633‑97‑3) eliminates or severely diminishes these capabilities. The orthogonal reactivity of the C–I bond, the capacity for direct radioiodination, and the strong anomalous scattering required for experimental phasing are each uniquely conferred by the iodine atom. Consequently, generic substitution with a halogen or alkyl congener fails when the application demands coupling efficiency, tracer development, or crystallographic phase determination.

Quantitative Differentiation Evidence for 3-[(4-Iodobenzyl)oxy]azetidine Trifluoroacetate vs. Closest Analogs


Cross‑Coupling Reactivity: Aryl Iodide vs. Aryl Bromide and Chloride

Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides and chlorides, enabling shorter reaction times, lower catalyst loadings, and broader substrate scope [1]. Ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides for both PPh₃ and dppp ligands [2]. For the 3-[(4-iodobenzyl)oxy]azetidine scaffold, the para-iodo substituent permits efficient Suzuki, Sonogashira, and Heck couplings that are sluggish or unproductive with the corresponding 4-bromo or 4-chloro analogs.

Palladium catalysis Oxidative addition kinetics Suzuki-Miyaura coupling

Radioiodination Capability: The Iodo Substituent as a Direct Labeling Site

The para-iodobenzyl group provides a site for direct electrophilic or nucleophilic radioiodination with isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I, enabling the synthesis of SPECT imaging agents without structural modification [1]. In contrast, the bromo, chloro, fluoro, and methyl analogs lack a site for facile iodine radiolabeling, precluding their use in analogous tracer applications.

SPECT imaging Radioiodination Tracer development

X-Ray Crystallography Phasing: Iodine as a Strong Anomalous Scatterer

Iodine provides a strong anomalous signal (f″ ≈ 6.8 e⁻ at Cu Kα) that is routinely exploited for single-wavelength anomalous diffraction (SAD) and single isomorphous replacement with anomalous scattering (SIRAS) phasing [1][2]. Bromine (f″ ≈ 1.3 e⁻) gives a weaker signal and may require multi-wavelength approaches, while chlorine (f″ ≈ 0.7 e⁻) offers limited phasing power and the methyl and fluoro analogs provide no anomalous signal [1]. Iodine-containing compounds have been shown to enable successful experimental phasing at resolutions worse than 3 Å and from as few as 3,000–4,000 indexed images [3].

Experimental phasing SAD/SIRAS Crystal structure determination

Salt-Form Solubility: Trifluoroacetate vs. Hydrochloride Counterion

Trifluoroacetate salts of azetidine derivatives generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to their hydrochloride counterparts, facilitating compound handling in high-throughput screening and parallel synthesis . The 3-[(4-chlorobenzyl)oxy]azetidine analog is predominantly available as the hydrochloride salt (CAS 897019‑60‑2), which may present solubility limitations under certain assay conditions .

Solubility enhancement Salt selection Medicinal chemistry workflow

High-Value Application Scenarios for 3-[(4-Iodobenzyl)oxy]azetidine Trifluoroacetate


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The para-iodo substituent enables efficient Suzuki‑Miyaura, Sonogashira, and Heck couplings to introduce diverse aryl, alkynyl, and alkenyl groups at the 4‑position of the benzyl ring. This reactivity is leveraged in medicinal chemistry to generate focused libraries of azetidine‑based inhibitors where the 4‑position is a critical vector for potency and selectivity optimization [1].

SPECT/Radiotracer Development for Pharmacokinetic and Target Engagement Studies

Direct radioiodination of the 4‑iodobenzyl group with ¹²³I or ¹²⁵I yields a labeled probe without altering the core pharmacophore. This capability supports preclinical imaging studies to assess brain penetration, tissue distribution, and receptor occupancy, as demonstrated for analogous iodobenzyl‑azetidine SPECT tracers [1].

Macromolecular Crystallography: Phasing of Protein–Ligand Co-Crystals

The strong anomalous scattering of the iodine atom enables experimental phasing (SAD or SIRAS) of protein crystals soaked or co-crystallized with the compound. This accelerates the determination of high‑resolution co‑crystal structures essential for structure‑based drug design and intellectual property protection [1].

Solution-Phase Medicinal Chemistry with Enhanced Solubility

The trifluoroacetate salt form of 3-[(4-iodobenzyl)oxy]azetidine exhibits improved solubility in DMSO and acetonitrile compared to hydrochloride salts of related analogs, facilitating high‑concentration stock solution preparation for automated screening and parallel synthesis platforms [1].

Quote Request

Request a Quote for 3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.